molecular formula C10H8ClFO B1359417 4-Chloro-3-fluorophenyl cyclopropyl ketone CAS No. 898790-06-2

4-Chloro-3-fluorophenyl cyclopropyl ketone

Cat. No. B1359417
M. Wt: 198.62 g/mol
InChI Key: PVIKVCBFWPACDN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl cyclopropyl ketone (CFPC) is a chemical compound with the molecular formula C10H8ClFO . It has a molecular weight of 198.62 g/mol . It is a yellow liquid and has garnered attention in the scientific community due to its unique chemical properties and potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of cyclopropyl compounds, such as CFPC, can be achieved through various methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl trifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide is also a viable method .


Molecular Structure Analysis

The InChI code for CFPC is 1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

Cyclopropyl compounds, such as CFPC, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions , Suzuki-Miyaura coupling reactions , and Pd-catalyzed cross-coupling reactions . These reactions can be used to introduce strained rings on a large panel of primary and secondary alkyl iodides .


Physical And Chemical Properties Analysis

CFPC is a yellow liquid with a molecular weight of 198.62 g/mol . It has a density of 1.144 g/mL at 25 °C . The boiling point is 119-120 °C at 13 mmHg . The refractive index is 1.532 .

Scientific Research Applications

Synthetic Applications

  • Heck Reaction with Related Compounds : Compounds similar to 4-chloro-3-fluorophenyl cyclopropyl ketone, such as 3-fluoro-3-buten-2-one, have been utilized in the Heck reaction, a key process in organic synthesis involving palladium-catalyzed coupling of aryl halides with alkenes. This demonstrates the potential of similar compounds in organic synthesis processes (Patrick et al., 2008).

  • Intermediate in Insecticide Synthesis : Synthesis of 4-chlorophenyl cyclopropyl ketone, which is structurally related to 4-chloro-3-fluorophenyl cyclopropyl ketone, has been used as an intermediate in the production of the insecticide flucycloxuron. This indicates its potential utility in the synthesis of various organic compounds, including agrochemicals (Xue-yan, 2011).

  • Cyclopropyl Phenyl Ketone in Nickel-Catalyzed Cycloaddition : Cyclopropyl phenyl ketone, a compound related to 4-chloro-3-fluorophenyl cyclopropyl ketone, has been shown to undergo oxidative addition to Ni(PCy3) to form key intermediates in nickel-catalyzed cycloadditions, leading to the synthesis of cyclopentane compounds. This suggests potential applications in complex organic syntheses (Ogoshi et al., 2006).

  • Cyclopropyl-Substituted Alkenes in Organic Synthesis : Cyclopropyl-substituted alkenes, closely related to 4-chloro-3-fluorophenyl cyclopropyl ketone, have been used to synthesize ketones containing an ethylthio group, demonstrating their utility in organic synthesis, particularly in the formation of sulfur-containing compounds (Lebedev et al., 2001).

  • Synthesis of Distally Fluorinated Ketones : Tertiary cyclopropanols, related to 4-chloro-3-fluorophenyl cyclopropyl ketone, have been used in the synthesis of distally fluorinated ketones. This highlights the potential of such compounds in the synthesis of fluorinated organic molecules, which are important in various chemical and pharmaceutical applications (Konik et al., 2017).

  • Cyclopropyl p-Hydroxyphenyl Ketone Preparation : A process involving the Friedel−Crafts reaction has been developed for preparing cyclopropyl p-hydroxyphenyl ketone, a compound structurally related to 4-chloro-3-fluorophenyl cyclopropyl ketone. This indicates potential methods for synthesizing similar compounds (Chang et al., 2001).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIKVCBFWPACDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642497
Record name (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenyl cyclopropyl ketone

CAS RN

898790-06-2
Record name (4-Chloro-3-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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